2-Amino-6-methoxybenzothiazole

概述

描述

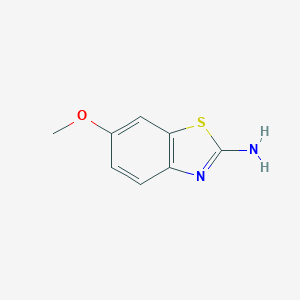

2-Amino-6-methoxybenzothiazole (CAS 1747-60-0) is a benzothiazole derivative with a methoxy (-OCH₃) group at position 6 and an amino (-NH₂) group at position 2. Its molecular formula is C₈H₈N₂OS, with a molecular weight of 180.22 g/mol . The compound is synthesized from p-anisidine via diazotization-iodination steps, yielding 2-iodo-6-methoxybenzothiazole as a key intermediate . Further derivatization, such as deamination, enables access to bioactive molecules like 17β-HSD1 inhibitors (e.g., compound 80, IC₅₀ = 27 nM) .

准备方法

Cyclocondensation of o-Aminothiophenol Derivatives

Reaction with Carboxylic Acids in Polyphosphoric Acid (PPA)

The condensation of o-aminothiophenol (ATP) with carboxylic acids in polyphosphoric acid (PPA) is a classical route for synthesizing 2-substituted benzothiazoles. For 2-amino-6-methoxybenzothiazole, 6-methoxy-2-aminobenzoic acid serves as the carboxylic acid precursor. The reaction proceeds via intramolecular cyclization of the intermediate o-amidethiophenol at 220°C in PPA, forming the benzothiazole core .

Optimization Insights :

-

Temperature : Elevated temperatures (200–220°C) are critical for dehydrative cyclization.

-

Catalyst : PPA acts as both solvent and catalyst, enhancing electrophilic aromatic substitution.

-

Yield : Reported yields range from 55% to 70%, depending on substituent electronic effects .

Example Protocol :

-

ATP (1.0 equiv) and 6-methoxy-2-aminobenzoic acid (1.1 equiv) are heated in PPA (5 mL/g substrate) at 220°C for 6–8 hours.

-

The mixture is cooled, poured into ice water, and neutralized with NaOH.

-

The precipitate is filtered and recrystallized from ethanol to obtain the product .

Catalytic Cyclization of Arylthioureas

Bromide-Catalyzed Cyclization in Sulfuric Acid

A patented industrial-scale method employs arylthioureas cyclized in 99–100% sulfuric acid with bromide catalysts (e.g., NHBr). For this compound, 6-methoxyphenylthiourea is dissolved in sulfuric acid, followed by incremental addition of aqueous NHBr at 70°C .

Key Advantages :

-

Water Tolerance : The method accommodates arylthioureas with 1–35% water content, eliminating costly drying steps .

-

Catalyst Efficiency : Bromide ions (0.01–10 mol%) accelerate cyclization via electrophilic bromine intermediates.

-

Yield : Up to 94% yield is achieved under optimized conditions .

Industrial Protocol :

-

6-Methoxyphenylthiourea (85% purity, 117.6 g) is dissolved in HSO (324 g, 100%) at 20–25°C.

-

NHBr (40% solution, 12 mL) is added dropwise over 4 hours at 70°C.

-

The mixture is quenched in water, neutralized with NaOH, and filtered to isolate the product .

Table 1: Comparative Analysis of Cyclization Conditions

| Parameter | Bromide-Catalyzed Method | PPA Condensation |

|---|---|---|

| Catalyst | NHBr in HSO | Polyphosphoric acid |

| Temperature (°C) | 70 | 220 |

| Reaction Time (h) | 4 | 6–8 |

| Yield (%) | 94 | 65 |

| Scalability | Industrial | Laboratory |

Hydrazine Hydrate Treatment of Benzothiazole Intermediates

Synthesis via Ethyl [(6-Methoxybenzothiazol-2-yl)amino]acetate

A multi-step approach involves condensing 6-methoxybenzothiazol-2-amine with ethyl chloroacetate to form an intermediate ester, followed by hydrazine hydrate treatment .

Stepwise Procedure :

-

Intermediate Synthesis :

-

Hydrazinolysis :

Characterization Data :

Critical Evaluation of Synthetic Routes

Efficiency and Practical Considerations

-

Bromide-Catalyzed Cyclization : Superior for large-scale production due to high yields (94%) and tolerance to moisture. However, concentrated HSO requires careful handling.

-

PPA Condensation : Suitable for introducing diverse substituents but limited by harsh conditions (220°C) and moderate yields (65%).

-

Hydrazine Route : Provides functionalized derivatives but involves multi-step synthesis, reducing overall atom economy.

Analytical Validation

All methods rely on spectroscopic confirmation:

化学反应分析

Types of Reactions: 2-Amino-6-methoxybenzothiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Various amine derivatives.

Substitution: Alkylated and acylated benzothiazole derivatives

科学研究应用

Anticancer Drug Design

The compound 2-amino-6-methoxybenzothiazole is part of a broader class of benzothiazole derivatives that have shown promising results in anticancer research. Recent studies highlight its potential as an effective anticancer agent, targeting various tumor-related proteins and pathways.

Case Study

A review of various 2-aminobenzothiazole compounds revealed their effectiveness against several cancer cell lines. These compounds have been synthesized and tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound possess significant anti-inflammatory properties.

Synthesis and Testing

- Derivatives : Compounds synthesized from this compound were tested for their anti-inflammatory activity using standard assays. For example, a study reported the synthesis of hydrazino derivatives that showed substantial inhibition of hemolysis compared to standard drugs .

- Results : The anti-inflammatory efficacy was quantified, showing a percentage inhibition that was comparable to established anti-inflammatory agents like sodium diclofenac .

Data Table: Anti-inflammatory Activity Results

| Concentration (µg/mL) | % Inhibition (Compound 2) | % Inhibition (Compound 3) |

|---|---|---|

| 6.25 | 94.89 | 68.80 |

| 12.5 | 95.22 | 69.89 |

| 25 | 96.12 | 73.52 |

| 50 | 97.23 | 77.06 |

| 100 | 99.82 | 78.49 |

Corrosion Inhibition

Another important application of this compound is in corrosion inhibition, particularly for mild steel in acidic environments.

Corrosion Studies

- Effectiveness : Studies have shown that the compound itself has low inhibition efficiency; however, its derivatives (Schiff bases) demonstrate significantly improved corrosion resistance when adsorbed onto metal surfaces .

- Mechanism : The inhibitors work by forming a protective film on the metal surface through adsorption mechanisms involving nitrogen and sulfur atoms from the benzothiazole structure .

Data Table: Corrosion Inhibition Efficiency

| Inhibitor Concentration (M) | Polarization Resistance (Ω) | Corrosion Rate Reduction (%) |

|---|---|---|

| 0.001 | Increased | Significant |

| Varying Temperature | Higher activation energy | Decreased efficiency |

作用机制

The mechanism of action of 2-Amino-6-methoxybenzothiazole involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function .

相似化合物的比较

Comparison with Structurally Similar Benzothiazoles

2-Amino-6-(trifluoromethoxy)benzothiazole (Riluzole, CAS 1744-22-5)

- Structural Difference : Trifluoromethoxy (-OCF₃) replaces methoxy (-OCH₃).

- Impact: The electron-withdrawing -OCF₃ group enhances blood-brain barrier penetration, making Riluzole a key drug for amyotrophic lateral sclerosis (ALS). In contrast, the methoxy group in 2-Amino-6-methoxybenzothiazole improves solubility in organic solvents, favoring its use in antimicrobial and anticancer applications .

2-Amino-5-nitrobenzothiazole

- Structural Difference: Nitro (-NO₂) group at position 5 instead of methoxy at position 4.

- Impact: The nitro group increases electrophilicity, enhancing reactivity in Schiff base formation with aldehydes (e.g., 5-chloro-isatin). Metal complexes of 2-amino-5-nitrobenzothiazole derivatives exhibit stronger antimicrobial activity (e.g., Zn/Cu complexes) compared to methoxy-substituted analogs .

Antimicrobial Derivatives

- 4-Thiazolidinone Derivatives: this compound-based 4-thiazolidinones show moderate to potent activity against Escherichia coli (compound 6h) and Candida albicans (compounds 5c, 5g, 5h), outperforming griseofulvin in antifungal tests .

- Schiff Base Complexes: Metal complexes (Zn, Cu) of this compound-isatin Schiff bases exhibit enhanced bioactivity due to improved coordination geometry and electron donation from the methoxy group .

Enzyme Inhibitors

- 17β-HSD1 Inhibition: Derivative 80 (from this compound) selectively inhibits 17β-hydroxysteroid dehydrogenase 1, critical in estrogen metabolism, with an IC₅₀ of 27 nM. This contrasts with 2-methylbenzothiazole derivatives, which target monoamine oxidases (MAOs) for neurological disorders .

Theoretical and Industrial Relevance

- DFT Studies: The methoxy group in this compound donates electron density to the benzothiazole ring, stabilizing charge-transfer complexes with metals (e.g., Zn²⁺, Cu²⁺). This contrasts with nitro-substituted analogs, where electron withdrawal increases Lewis acidity .

- Commercial Availability: this compound is widely supplied by chemical vendors (e.g., SRD Pharma, Shanghai Boshuo) for antimicrobial and corrosion inhibition research, reflecting its industrial utility .

生物活性

2-Amino-6-methoxybenzothiazole (AMB) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, characterization, and various biological activities, supported by empirical data and case studies.

Chemical Structure and Properties

Chemical Formula: C₈H₈N₂OS

Molecular Weight: 180.22 g/mol

CAS Number: 1747-60-0

AMB features a benzothiazole ring, which contributes to its diverse biological properties. The methoxy group at the 6-position enhances its solubility and potential interactions with biological targets.

Synthesis of this compound

AMB can be synthesized through various methods, including condensation reactions involving benzothiazole derivatives. A common synthetic route involves the reaction of 2-aminobenzenethiol with methoxyacetaldehyde under acidic conditions. This method has been optimized for yield and purity.

Antimicrobial Activity

AMB exhibits notable antimicrobial properties. Studies indicate that it demonstrates significant antibacterial and antifungal activities:

- Antibacterial Activity: The minimum inhibitory concentration (MIC) of AMB against various bacterial strains has been reported to be effective, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Antifungal Activity: AMB shows higher efficacy against yeast strains compared to bacterial strains, indicating its potential use in treating fungal infections .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Candida albicans | 16 |

| Aspergillus niger | 32 |

Antioxidant Activity

AMB has been evaluated for its antioxidant properties. Studies using DPPH radical scavenging assays indicate that AMB can effectively neutralize free radicals, suggesting its potential role in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

Research has demonstrated that AMB possesses anti-inflammatory properties. In a study involving animal models, AMB significantly reduced inflammation markers, indicating its potential as an anti-inflammatory agent . The compound's mechanism may involve the inhibition of pro-inflammatory cytokines.

DNA Binding Studies

One of the remarkable features of AMB is its ability to bind DNA. Research shows that AMB-based Schiff bases can intercalate between DNA base pairs, leading to DNA cleavage without external agents. This property is crucial for developing anticancer agents as it suggests a mechanism for targeting cancer cell DNA .

Case Studies

-

Synthesis and Characterization of Schiff Bases:

A study synthesized various Schiff bases from AMB, which were characterized using spectroscopic techniques (FTIR, NMR). These derivatives exhibited enhanced biological activities compared to AMB alone . -

Antimicrobial Efficacy:

A comparative study evaluated the antimicrobial efficacy of AMB against standard antibiotics. Results showed that certain derivatives of AMB outperformed traditional antibiotics against resistant strains . -

Anti-inflammatory Mechanism:

A detailed investigation into the anti-inflammatory mechanisms revealed that AMB reduces edema in animal models by inhibiting COX enzymes, further validating its therapeutic potential in inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-6-methoxybenzothiazole, and how are they validated?

The compound is commonly synthesized via cyclization of p-anisidine with potassium thiocyanate and bromine in acetic acid, yielding 83% after recrystallization. Characterization includes IR (NH stretch at 3389 cm⁻¹, C=S at 2733 cm⁻¹), ¹H NMR (OCH₃ signal at δ 3.81 ppm), and EIMS (m/z 180 for [M⁺]). X-ray crystallography confirms a planar molecular structure with intermolecular N–H⋯N hydrogen bonds . Alternative methods include Sandmeyer reactions for nitrile derivatives, as seen in D-luciferin synthesis .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., NH, C=S).

- ¹H/¹³C NMR : Resolves substituent patterns (e.g., methoxy group, aromatic protons).

- Mass spectrometry (EIMS) : Confirms molecular weight (m/z 180).

- X-ray crystallography : Reveals planar geometry and hydrogen-bonding networks (e.g., R₂²(8) dimers) .

- Elemental analysis : Validates purity (e.g., C: 52.26%, H: 4.35% vs. theoretical C: 52.33%, H: 4.44%) .

Q. What safety protocols are essential for laboratory handling?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Local exhaust systems to avoid inhalation of dust/aerosols .

- Spill management : Collect spills in sealed containers; avoid environmental release .

- Storage : Keep in cool, dark conditions away from oxidizers .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesis?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves thermochemical accuracy (average deviation: 2.4 kcal/mol for atomization energies). Solvent effects, transition-state geometries, and catalyst interactions can be modeled to predict optimal reaction conditions .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives?

- Standardized assays : Compare minimum inhibitory concentrations (MICs) under controlled conditions (e.g., antifungal activity of 6-nitro/6-fluoro derivatives) .

- Structure-activity relationships (SAR) : Analyze substituent effects (e.g., methoxy vs. trifluoromethyl groups) on EC₅₀ values .

- Statistical validation : Use ANOVA to assess significance of biological replicates .

Q. How is this compound utilized in designing metal-azo complexes?

- Diazotization : React with 4-ethoxyphenol to form azo ligands.

- Metal coordination : Complex with Ag(I), Au(III), or Pt(IV) salts, confirmed by CHN analysis, UV-Vis, and XRD. These complexes exhibit varied geometries (e.g., square planar for Pt) and bioactivities (antioxidant, anticancer) .

Q. What advanced analytical methods ensure batch purity and stability?

- HPLC : Quantify purity (≥99%) and detect degradation products .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >165°C) .

- Differential scanning calorimetry (DSC) : Confirm melting point (165–167°C) .

Q. Methodological Considerations

Q. How to design controlled experiments for evaluating antimicrobial efficacy?

- Positive controls : Use standard antibiotics (e.g., ampicillin for bacteria).

- Dose-response curves : Test derivatives at 0.1–100 µM concentrations.

- Time-kill assays : Monitor bacterial/fungal growth inhibition over 24–72 hours .

Q. What are best practices for crystallographic data refinement?

- Hydrogen placement : Refine riding models with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms).

- Validation tools : Use PLATON or SHELXL to check for missed symmetry or disorder .

Q. How to mitigate environmental risks during disposal?

- Waste treatment : Neutralize acidic/byproduct streams before disposal.

- Regulatory compliance : Follow EPA guidelines for sulfur-containing waste .

属性

IUPAC Name |

6-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHGPDSVHSDCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Record name | 2-AMINO-6-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-amino-6-methoxybenzothiazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63589-17-3 (sulfate[1:1]) | |

| Record name | 2-Amino-6-methoxybenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9024485 | |

| Record name | 6-Methoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-6-methoxybenzothiazole is a fine off-white to light tan powder. (NTP, 1992), Off-white to light tan solid; [CAMEO] Powder; [Alfa Aesar MSDS] | |

| Record name | 2-AMINO-6-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-6-methoxybenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

464 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | 2-AMINO-6-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 2-AMINO-6-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1747-60-0 | |

| Record name | 2-AMINO-6-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-6-methoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1747-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methoxybenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-methoxybenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine, 6-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxybenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-6-METHOXYBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAT2842YVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

329 to 333 °F (NTP, 1992) | |

| Record name | 2-AMINO-6-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。